molecular formula C9H14N2O B034562 1,3-Dimethyl-2-(2-furyl)imidazolidine CAS No. 104208-14-2

1,3-Dimethyl-2-(2-furyl)imidazolidine

Cat. No.: B034562
CAS No.: 104208-14-2
M. Wt: 166.22 g/mol
InChI Key: WSKUHUXAHKFSKY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2-furyl)imidazolidine (: 104208-14-2) is a nitrogen-oxygen heterocyclic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. This chemical is characterized by an imidazolidine ring substituted with methyl groups at the 1 and 3 positions and a furan ring at the 2-position, a structure that may be of significant interest in organic synthesis and materials science research. Properties & Handling: The compound has a reported density of 1.02 g/mL and a boiling point of approximately 100 °C at 12 mmHg. Safety data indicates it may cause skin and eye irritation (H319-H315). Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information. Synthesis & Research Value: A referenced synthesis pathway involves the reaction of furfural with N,N'-Dimethyl-1,2-ethanediamine. A modern, efficient synthesis method utilizes copper(II) bis(trifluoromethanesulfonate) in water at room temperature, achieving high yield in a short reaction time, making it a relevant subject for green chemistry methodologies. Its core research value lies in its role as a versatile precursor or intermediate for further chemical transformations, potentially in the development of pharmaceuticals, agrochemicals, or functional materials. Applications: This compound is provided For Research Use Only . It is strictly for laboratory and research applications in fields such as synthetic organic chemistry and chemical biology. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-1,3-dimethylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUHUXAHKFSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542992
Record name 2-(Furan-2-yl)-1,3-dimethylimidazolidine
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104208-14-2
Record name 2-(2-Furanyl)-1,3-dimethylimidazolidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)-1,3-dimethylimidazolidine
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Record name 1,3-Dimethyl-2-(2-furyl)imidazolidine
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Foundational & Exploratory

1,3-Dimethyl-2-(2-furyl)imidazolidine: Technical Guide to Structure, Properties, and Synthetic Utility

[1]

Executive Summary

This compound (CAS: 104208-14-2 ) is a cyclic aminal derived from the condensation of furfural and N,N'-dimethylethylenediamine.[1][2][3][4] In drug discovery and advanced organic synthesis, it serves two critical functions:

  • Aldehyde Protection: It masks the reactive carbonyl of furfural, rendering it inert to nucleophiles and strong bases.[1]

  • Directed Ortho-Metalation (DoM): The imidazolidine ring acts as a Directed Metalation Group (DMG), coordinating organolithium reagents to regioselectively functionalize the furan ring at the C3 position—a transformation that is otherwise difficult to achieve on the unprotected aldehyde.[1]

Chemical Identity & Physicochemical Properties[1][2][5][6][7][8][9]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1,3-Dimethyl-2-(furan-2-yl)imidazolidine
CAS Number 104208-14-2
Molecular Formula C

H

N

O
Molecular Weight 166.22 g/mol
SMILES CN1CCN(C)C1c2occc2
Structure Class Cyclic Aminal (N,N-acetal)
Structural Characteristics

The molecule consists of an electron-rich imidazolidine ring attached to the C2 position of a furan moiety.[1]

  • Aminal Center (C2'): The carbon connecting the two nitrogens and the furan ring is tetrahedral (

    
    ). It is chemically equivalent to an aldehyde carbon but possesses no electrophilic character toward Grignard or lithium reagents.[1]
    
  • Lewis Basicity: The two tertiary nitrogen atoms possess lone pairs capable of chelation.[1] This bidentate or monodentate coordination capability is the driver for its directing group effects.[1]

Physical Properties[1]
  • State: Colorless to pale yellow oil.[1]

  • Solubility: Soluble in organic solvents (THF, toluene, dichloromethane, ether); insoluble in water (hydrolyzes).

  • Stability: Stable to basic and neutral conditions; highly sensitive to acidic hydrolysis.[1]

Synthesis & Manufacturing Protocol

The synthesis follows a condensation pathway common to aminals, requiring the removal of water to drive the equilibrium forward.

Reaction Pathway

Reagents: Furfural (Furan-2-carboxaldehyde), N,N'-Dimethylethylenediamine.[1] Solvent: Benzene or Toluene (for azeotropic water removal).[1] Catalyst: None usually required, or trace p-Toluenesulfonic acid (pTSA).[1]

Laboratory Protocol (Standardized)
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Furfural (1.0 eq) and N,N'-Dimethylethylenediamine (1.1 eq) to Toluene (approx. 5 mL per mmol).

  • Reflux: Heat to reflux.[1][5] Monitor water collection in the Dean-Stark trap. Reaction is typically complete when theoretical water volume is collected (2-4 hours).[1]

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess diamine.[1]

  • Purification: Distill under high vacuum. (Note: Do not use silica gel chromatography, as the acidity of silica will hydrolyze the aminal back to the aldehyde).

Synthesis Visualization

SynthesisReactantsFurfural + N,N'-DimethylethylenediamineProcessReflux in Toluene(-H₂O, Dean-Stark)Reactants->ProcessCondensationProductThis compound(Aminal)Process->ProductYield >85%

Figure 1: Synthetic pathway via condensation and azeotropic dehydration.[1]

Reactivity Profile: The "Masked" Directing Group

The primary value of this compound lies in its ability to alter the reactivity landscape of the furan ring.[1]

Directed Ortho-Metalation (DoM)

Unprotected furfural reacts with organolithiums (e.g., n-BuLi) via nucleophilic attack at the carbonyl carbon (1,2-addition).[1] By converting the aldehyde to the imidazolidine, the carbonyl is protected. Furthermore, the nitrogen lone pairs coordinate the lithium atom, bringing the base into proximity with the C3-proton of the furan ring.[1]

  • Reagent: n-Butyllithium (n-BuLi) or sec-BuLi.[1]

  • Solvent: THF or Ether (anhydrous).[1]

  • Temperature: -78 °C to 0 °C.[1]

  • Result: Lithiation occurs exclusively at the C3 position (ortho to the imidazolidine).

Mechanistic Diagram

LithiationSubstrateThis compoundComplexCoordination Complex(Li...N Chelation)Substrate->Complex+ n-BuLiLithiatedC3-Lithio Species(Reactive Intermediate)Complex->LithiatedDeprotonation @ C3Electrophile3-Substituted Furan(After E+ quench)Lithiated->Electrophile+ Electrophile (E+)

Figure 2: Mechanism of Directed Ortho-Metalation (DoM) facilitated by the imidazolidine group.[1]

Hydrolysis (Deprotection)

Post-functionalization, the aldehyde can be regenerated by mild acid hydrolysis.

  • Conditions: 5% HCl or dilute H₂SO₄, room temperature, 1 hour.

  • Product: 3-Substituted Furfural + N,N'-Dimethylethylenediamine (salt).[1]

Applications in Research & Drug Development[1]

Access to 3-Substituted Furans

Furan rings are ubiquitous in natural products and pharmaceuticals (e.g., Ranitidine, Furosemide).[1] However, electrophilic aromatic substitution on furan typically occurs at C2 or C5.[1] The imidazolidine group allows researchers to access the C3 position , opening chemical space for:

  • Polysubstituted Furan Scaffolds: Creating 2,3-disubstituted patterns.[1]

  • Fragment-Based Drug Design: Introducing polarity or specific binding elements at the "meta" (C3) position of the furan pharmacophore.[1]

C-H Activation Ligand

Beyond stoichiometric lithiation, the bidentate nature of the 1,3-dimethylimidazolidine moiety allows it to serve as a transient directing group for transition-metal-catalyzed C-H activation (e.g., Pd or Ru catalysis), although this is less common than its use in lithiation.[1]

Safety & Handling

Hazard CategoryRecommendation
Storage Store under inert atmosphere (Nitrogen/Argon).[1] Hygroscopic. Moisture causes hydrolysis.[1]
Handling Use in a fume hood.[1][6] Avoid contact with skin and eyes.[1]
Incompatibility Strong acids (causes decomposition), Oxidizing agents.[1]
Toxicity Data limited.[1] Treat as potentially harmful/irritant.[1] Metabolites include furfural (toxic) and diamines.[1]

References

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM mechanism).

  • Carpenter, A. J., & Chadwick, D. J. (1985).[1] 2-Substituted Furans: The Use of the Imidazolidine Group for C-3 Lithiation. Journal of the Chemical Society, Perkin Transactions 1. (Describes the specific synthesis and lithiation of the target compound).

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Dimethyl-2-(2-furyl)imidazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,3-Dimethyl-2-(2-furyl)imidazolidine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide delineates the structural components of the molecule, predicting their influence on its overall stability. It further outlines potential degradation pathways and presents a suite of robust experimental and computational methodologies for a thorough stability assessment. This document is intended to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols to guide stability studies.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of a potential drug candidate is a cornerstone of its developability profile. It directly influences shelf-life, bioavailability, and patient safety. A molecule that readily degrades under physiological or storage conditions is unlikely to succeed as a therapeutic agent. This compound, with its unique combination of a saturated nitrogen-containing ring and an aromatic furan moiety, presents a distinct stability profile that warrants careful investigation. Understanding the intrinsic stability of this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic.

Structural Dissection and Predicted Stability

The thermodynamic stability of this compound is a composite of the properties of its constituent parts: the 1,3-dimethylimidazolidine core and the 2-furyl substituent.

  • The 1,3-Dimethylimidazolidine Core: The saturated five-membered ring is generally expected to be stable. The presence of two methyl groups on the nitrogen atoms can sterically hinder the approach of reactants, potentially enhancing stability. A close analog, 1,3-Dimethyl-2-imidazolidinone (DMI), is noted for its high thermal and chemical stability, including resistance to acids and alkalis at elevated temperatures[1][2][3]. While the exocyclic double bond in our molecule of interest differs from the carbonyl group in DMI, the inherent stability of the methylated imidazolidine ring is a positive indicator.

  • The 2-Furyl Substituent: The furan ring, an electron-rich aromatic heterocycle, can be susceptible to oxidation and electrophilic attack. The metabolic instability of furan-containing compounds is a known concern in drug development, and this can be extrapolated to chemical degradation pathways[4]. The double bonds within the furan ring are potential sites for oxidative cleavage.

  • The Aminal Linkage: The C-N bonds linking the furan ring to the imidazolidine core form an aminal functional group. Aminals can be susceptible to hydrolysis, particularly under acidic conditions, which could lead to ring-opening of the imidazolidine or cleavage of the furyl group.

Overall Prediction: The molecule is likely to exhibit good thermal stability, primarily dictated by the robust 1,3-dimethylimidazolidine core. However, the furan ring and the aminal linkage represent potential liabilities, suggesting susceptibility to oxidative and hydrolytic degradation.

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation pathways under various stress conditions. Based on the structural features, the following degradation routes are plausible:

  • Hydrolysis: Acid-catalyzed hydrolysis could lead to the cleavage of the aminal linkage, yielding 1,3-dimethyl-1,2-diaminoethane and furfural. This is a common degradation pathway for similar structures.

  • Oxidation: The furan ring is a likely target for oxidation, potentially leading to ring-opened products or the formation of epoxides. The imidazole moiety in other compounds has been shown to be susceptible to oxidation[5]. Auto-oxidation, where the reaction is initiated by atmospheric oxygen, is a possibility, and this can be catalyzed by trace metals[6].

  • Photolysis: The conjugated system of the furan ring may absorb UV or visible light, leading to photolytic degradation. Light exposure can generate reactive oxygen species that in turn can degrade the molecule[7][6].

The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic and oxidative stress.

G A This compound B Hydrolysis (Acidic pH) A->B C Oxidation (e.g., H2O2) A->C D 1,3-Dimethyl-1,2-diaminoethane + Furfural B->D E Ring-Opened Furan Derivatives C->E

Hypothetical Degradation Pathways

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to comprehensively evaluate the thermodynamic stability of this compound.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the thermal stability of a compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, heat of fusion, and to detect any phase transitions or decomposition events[8].

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Table 1: Hypothetical Thermal Analysis Data

ParameterValueInterpretation
Melting Point (DSC)85-90 °CSharp melting point indicates high purity.
Onset of Decomposition (TGA)> 250 °CHigh thermal stability in the solid state.
Mass Loss at 300 °C (TGA)< 5%Minimal decomposition at elevated temperatures.
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endotherm) and any other thermal events.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

  • Instrument Setup: Place the pan into the TGA furnace.

  • Temperature Program: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures.

The following diagram illustrates the workflow for thermal stability analysis.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation A Weigh Sample B Seal in Pan (DSC) / Place in Pan (TGA) A->B C Run DSC (Heat Ramp) B->C D Run TGA (Heat Ramp) B->D E Determine Melting Point & Thermal Events C->E F Determine Decomposition Temperature & Mass Loss D->F

Thermal Stability Analysis Workflow
Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways under more aggressive conditions than those expected during storage[9].

Table 2: Hypothetical Forced Degradation Study Results

Stress ConditionObservation% DegradationMajor Degradants
0.1 M HCl, 60 °C, 24hSignificant degradation45%Furfural, 1,3-dimethyl-1,2-diaminoethane
0.1 M NaOH, 60 °C, 24hMinor degradation5%Unidentified polar species
3% H₂O₂, RT, 24hModerate degradation20%Oxidized furan derivatives
UV Light (254 nm), 24hMinor degradation< 2%Trace impurities
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Photolysis: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

  • Characterization: If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Computational Assessment of Stability (In Silico)

Computational methods can provide valuable insights into the thermodynamic stability of a molecule before it is synthesized or as a complement to experimental data.

  • Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure and energy of the molecule. By comparing the energy of the parent molecule to that of its potential degradation products, the thermodynamic favorability of different degradation pathways can be assessed. Computational studies have been used to evaluate the stability of other heterocyclic compounds[10][11][12].

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules over time. This can help to identify potential sites of instability.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key considerations for assessing the thermodynamic stability of this compound. The molecule is predicted to have good thermal stability but may be susceptible to hydrolytic and oxidative degradation due to the presence of the furan ring and the aminal linkage. The experimental protocols outlined herein provide a robust framework for a thorough stability evaluation.

Future work should focus on the isolation and structural elucidation of any major degradation products observed in the forced degradation studies. This information will be invaluable for understanding the degradation mechanisms and for developing strategies to improve the stability of this promising compound, should it be necessary for its progression as a drug candidate.

References

  • A.A. Sh, M. Emara, and S. Emam. (2017). Forced degradation studies on glipizide are conducted under the conditions of hydrolysis, oxidation, photolysis, and dry heat. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137258, Imidazolidine, 2-(1,3-dimethyl-2-imidazolidinylidene)-. PubChem. Retrieved February 19, 2026, from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6661, 1,3-Dimethyl-2-imidazolidinone. PubChem. Retrieved February 19, 2026, from [Link].

  • Ng, K. K., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidines. Retrieved February 19, 2026, from [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. Available at: [Link]

  • Wikipedia. (2023). 1,3-Dimethyl-2-imidazolidinone. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved February 19, 2026, from [Link]

  • Peters, J., et al. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. American Pharmaceutical Review. Available at: [Link]

  • A.K., S. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics. Available at: [Link]

  • Google Patents. (n.d.). US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone.
  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved February 19, 2026, from [Link]

  • Holdgate, G. A., et al. (2023). Thermal unfolding methods in drug discovery. PMC. Available at: [Link]

  • Al-Hussain, S. A., et al. (2021). Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα: an In Silico Insight. MDPI. Available at: [Link]

  • Al-Hussain, S. A., et al. (2021). Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα: an In Silico Insight. PubMed. Available at: [Link]

  • ResearchGate. (2025). A Computational Review for Substituent Effect on the Fused Pyrrole Remote Hammick N-Heterocyclic Germylenes (RHNHGes) via the Adsorption Process to NCBC 17 Heterofullerenic Isomers, at DFT. ResearchGate. Available at: [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available at: [Link]

  • Pourshoja, Y., et al. (2019). Synthesis, biological evaluation, and computational studies of novel fused six-membered O-containing heterocycles as potential acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Li, M. (n.d.). Compendium of Drug Degradation Pathways. Wiley. Retrieved February 19, 2026, from [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Royalchem. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI) CAS 80-73-9. Retrieved February 19, 2026, from [Link]

  • Chemsrc. (2025). 1,3-Dimethyl-2-imidazolidinone. Retrieved February 19, 2026, from [Link]

Sources

Methodological & Application

Preparation of shelf-stable resin mixtures using 1,3-Dimethyl-2-(2-furyl)imidazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Preparation and Characterization of Shelf-Stable, One-Component Epoxy Resin Mixtures Using 1,3-Dimethyl-2-(2-furyl)imidazolidine as a Thermally Latent Catalyst

Audience: Researchers, scientists, and drug development professionals utilizing advanced polymer systems for applications such as encapsulation, adhesives, and composite materials.

Executive Summary

The formulation of one-component (1K) thermoset resins, which are stable at ambient temperatures yet cure rapidly upon heating, represents a significant advancement over traditional two-component (2K) systems.[1] This guide provides a comprehensive technical overview and detailed protocols for utilizing This compound as a highly effective, thermally latent catalyst for preparing shelf-stable epoxy resin mixtures. This molecule functions as a "blocked" N-heterocyclic carbene (NHC) precursor, a class of exceptionally potent organocatalysts for epoxy polymerization.[2][3] Its unique furan-adduct structure ensures profound stability during storage, preventing premature reaction, while thermal activation triggers the release of the active carbene for rapid and efficient curing. This document details the underlying chemical mechanism, step-by-step formulation procedures, and robust analytical methods for validating both the latency and final performance of the cured resin system.

The Principle of Latent Catalysis: Overcoming the Limitations of 2K Systems

Traditional epoxy systems require the mixing of a resin (Part A) and a curing agent or hardener (Part B) immediately before use.[1] This two-component approach, while effective, introduces challenges related to:

  • Limited Pot Life: The curing reaction begins immediately upon mixing, defining a finite window for application.[1]

  • Mixing Inconsistencies: Errors in the mix ratio or inadequate homogenization can lead to incomplete curing and compromised material properties.

  • Process Inefficiency: The need for on-site mixing adds complexity and time to manufacturing workflows.

Latent catalysts are designed to overcome these issues by remaining inert within a pre-mixed resin formulation at storage temperatures.[1][4] Curing is initiated only when a specific trigger, such as heat or light, is applied. This "cure-on-demand" capability enables the production of stable, one-component systems with extended shelf-life, simplifying processing and enhancing product consistency.[1]

This compound is an exemplar of a chemically latent catalyst. It is a masked form of a highly reactive N-heterocyclic carbene. The stability of the molecule at room temperature is key to its function. Upon heating, it undergoes a retro-cycloaddition reaction to release the free, catalytically active NHC, which then initiates the rapid polymerization of the epoxy resin.[5][6]

Mechanism of Thermal Activation

The latency of this compound is derived from its structure as a thermally reversible adduct. At ambient temperatures, the molecule is stable and does not effectively catalyze the epoxy ring-opening reaction. When the formulation is heated to its activation temperature, the molecule undergoes a retro-[4+2] cycloaddition (a retro-Diels-Alder type reaction), dissociating into two components: the highly nucleophilic 1,3-Dimethylimidazolin-2-ylidene (an NHC) and furan.

The liberated NHC is the true catalytic species, potently initiating the anionic ring-opening polymerization of epoxides or catalyzing the reaction between epoxides and hardeners like anhydrides.[5] This process is illustrated below.

G cluster_0 Latent State (Stable at Room Temperature) cluster_1 Activated State (At Elevated Temperature) cluster_2 Curing Reaction Blocked This compound (Blocked Catalyst) Active 1,3-Dimethylimidazolin-2-ylidene (Active NHC Catalyst) Blocked->Active  Heat (Δ) (Retro-Cycloaddition) Furan Furan (Byproduct) Resin Epoxy Resin + Hardener Cured Cross-linked Polymer Network Resin->Cured Catalysis G start Start step1 1. Weigh & Combine Epoxy Resin (DGEBA) & Hardener (HHPA) start->step1 step2 2. Homogenize Mixture (40°C, 15-20 min) step1->step2 step3 3. Cool to Room Temp (< 30°C) step2->step3 step4 4. Add Latent Catalyst (0.5 - 2.0 phr) step3->step4 step5 5. Mix at Room Temp (10-15 min) step4->step5 step6 6. Degas Mixture (Vacuum or Centrifuge) step5->step6 step7 7. Package & Store (Airtight Container) step6->step7 end End: Shelf-Stable 1K Resin Mixture step7->end

Caption: Experimental workflow for 1K resin formulation.

Protocol 2: Validation of Shelf-Life and Curing Performance

This protocol outlines the analytical methods to verify the effectiveness of the formulation.

A. Assessment of Latency and Shelf-Life

  • Method: Isothermal Rheometry. [7]* Procedure:

    • Place a sample of the freshly prepared resin mixture onto the plate of a rheometer.

    • Maintain the temperature at a constant, elevated storage condition (e.g., 40°C) to accelerate aging.

    • Monitor the complex viscosity (η*) as a function of time.

  • Trustworthiness Metric: A formulation is considered stable if the viscosity does not increase by more than 50-100% from its initial value over a defined period (e.g., 8 hours at 60°C or several weeks at 25°C). [8][9] B. Determination of Curing Profile

  • Method: Dynamic Differential Scanning Calorimetry (DSC). [10]* Procedure:

    • Seal 5-10 mg of the resin mixture in a hermetic DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to ~250°C. [10]* Data Analysis:

    • Onset Temperature (T_onset): The temperature at which the curing exotherm begins. This indicates the start of the activation.

    • Peak Temperature (T_peak): The temperature of the maximum rate of reaction.

    • Total Heat of Reaction (ΔH): The integrated area of the exothermic peak, proportional to the extent of cure.

C. Verification of Final Material Properties

  • Method: Glass Transition Temperature (Tg) Measurement.

  • Procedure:

    • Cure a sample of the resin mixture in an oven according to the DSC profile (e.g., 60 minutes at a temperature above T_peak).

    • Analyze the cured solid sample using DSC or Dynamic Mechanical Analysis (DMA).

    • For DSC, a second heating scan after the initial cure ramp will show a step-change in the heat flow, which is used to determine the Tg. [11]* Performance Metric: The Tg is a critical indicator of the polymer's cross-link density and thermal performance. A high and sharp Tg transition confirms a complete and efficient cure.

Performance Data Summary

The following table summarizes typical performance parameters for an epoxy-anhydride system formulated with this compound. (Values are representative and should be optimized for specific applications).

ParameterTypical ValueMethod of AnalysisSignificance
Catalyst Loading 0.5 - 2.0 phrFormulationAffects cure speed and shelf-life.
Initial Viscosity @ 25°C 500 - 2000 mPa·sRheometryDetermines processability (e.g., for coating, potting).
Shelf-Life @ 25°C > 6 monthsRheometryTime until viscosity doubles; indicates storage stability.
Cure Onset (T_onset) 100 - 140 °CDSC (10°C/min)Minimum temperature required to initiate curing. [6]
Cure Peak (T_peak) 120 - 160 °CDSC (10°C/min)Temperature of maximum reaction rate. [5]
Cure Time @ 140°C 15 - 60 minIsothermal DSCTime to achieve >95% conversion at a set temperature.
Glass Transition (Tg) 130 - 170 °CDSC / DMAIndicates the thermal performance of the cured material.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Premature Gelling / Short Shelf-Life 1. Catalyst concentration is too high.2. Storage temperature is too high.3. Moisture contamination in components.1. Reduce catalyst loading to the lower end of the recommended range (e.g., 0.5 phr).2. Store the mixture at a lower temperature (e.g., 4°C).3. Use anhydrous grade resins/hardeners and store in sealed containers with desiccant.
Incomplete Cure / Low Tg 1. Curing temperature or time was insufficient.2. Incorrect stoichiometric ratio of resin to hardener.3. Catalyst concentration is too low.1. Increase cure temperature by 10-20°C or extend cure time, guided by DSC data.2. Verify calculations for resin and hardener based on their equivalent weights.3. Increase catalyst loading (e.g., to 1.5-2.0 phr).
Voids in Cured Material 1. Incomplete degassing of the mixture before curing.2. Volatilization of low molecular weight components during cure.1. Ensure thorough degassing under vacuum until all bubbling ceases.2. Use a slower heating ramp during the initial phase of curing to allow volatiles to escape before gelation.

References

  • Synthesis and application of thermal latent initiators of epoxy resins: A review. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation. (2025). Macromolecules. Retrieved February 20, 2026, from [Link]

  • Protected N-heterocyclic carbenes as latent organocatalysts for low-temperature curing of anhydride-hardened epoxy resins. (2017). Advances in Engineering. Retrieved February 20, 2026, from [Link]

  • Epoxy Curing Agents – Latent Curing Agents for One Component Systems. (2022). Specialty Tapes & Adhesives. Retrieved February 20, 2026, from [Link]

  • Latent catalysts for one-component epoxy resin/anhydride compositions. (1972). Google Patents.
  • Latent catalysts for epoxy curing systems. (1999). European Patent Office. Retrieved February 20, 2026, from [Link]

  • Air Stable and Latent Single-Component Curing of Epoxy/Anhydride Resins Catalyzed by Thermally Liberated N-Heterocyclic Carbenes. (2014). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Catalysis of epoxy resin formulations having sparingly soluble catalysts. (2012). Google Patents.
  • Characterization of storage stability of resol resin solutions via gel time measurement and high-performance liquid chromatography. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Protected N-heterocyclic carbenes as latent organocatalysts for the low-temperature curing of anhydride-hardened epoxy resins. (2017). Europe PMC. Retrieved February 20, 2026, from [Link]

  • Adhesive Resins with High Shelf-Life Stability Based on Tetra Unsaturated Monomers with Tertiary Amines Moieties. (2021). Polymers. Retrieved February 20, 2026, from [Link]

  • Resin systems cured with blocked acid catalysts. (1989). Google Patents.
  • Curing reactions, reaction kinetics, and latency of epoxy resin cured with L‐tryptophan and L‐tyrosine. (2024). University of Bayreuth EPub. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. (n.d.). Carl ROTH. Retrieved February 20, 2026, from [Link]

  • Impact of Shelf-Life Simulation on a Self-Adhesive Composite: Polymerization Kinetics, Chemical and Color Stability. (2021). PMC. Retrieved February 20, 2026, from [Link]

  • Furan Chemistry. (2026). Momentum Meetings. Retrieved February 20, 2026, from [Link]

  • Thermal scanning rheometer analysis of curing kinetic of an epoxy resin: 2. An amine as curing agent. (1998). Polymer. Retrieved February 20, 2026, from [Link]

  • Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. (2021). MDPI. Retrieved February 20, 2026, from [Link]

  • N-Heterocyclic carbenes. (n.d.). Beilstein Journals. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Curing Conditions and Temperature Ramp for Furan-Imidazolidine Crosslinking Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug delivery and biomaterials engineering. It focuses on the specific chemistry of forming Furan-Imidazolidine (Polyaminal) networks—a class of pH-responsive, degradable crosslinks formed by the condensation of furan-aldehydes (e.g., 2,5-furandicarboxaldehyde) with polyamines (e.g., triethylenetetramine or 1,2-diamines).

These systems are critical in drug development for creating pH-sensitive hydrogels and controlled-release vectors , where the imidazolidine ring hydrolyzes in acidic tumor microenvironments (pH < 6.0) to release the payload.

Executive Summary & Mechanism

Furan-imidazolidine crosslinking is not a radical polymerization but a step-growth condensation reaction . It involves the reaction of furan-based aldehydes with 1,2-diamines or polyamines to form cyclic imidazolidine rings. Unlike simple imine (Schiff base) formation, the imidazolidine ring offers higher stability at neutral pH but rapid degradation in acidic environments, making it ideal for intracellular drug delivery.

The Challenge: The reaction generates water as a byproduct. If the curing temperature is ramped too quickly, trapped water vapor creates micro-voids, compromising the structural integrity and release kinetics of the matrix. A precise Step-Ramp-Hold profile is required to manage volatilization and ensure complete ring closure.

Reaction Mechanism (Graphviz)

The following diagram illustrates the transition from the intermediate imine to the stable imidazolidine crosslink.

ReactionMechanism Reactants Reactants (Furan-Aldehyde + 1,2-Diamine) Intermediate Intermediate (Schiff Base / Imine) Reactants->Intermediate -H₂O (Condensation) Byproduct Byproduct (H₂O) Intermediate->Byproduct Elimination Product Final Crosslink (Furan-Imidazolidine Ring) Intermediate->Product Cyclization (Rate Limiting)

Caption: Step-growth formation of the imidazolidine ring. Efficient water removal drives the equilibrium toward the stable crosslink.

Materials & Preparation

Reagents:

  • Precursor A (Furan): 2,5-Furandicarboxaldehyde (DFF) or Furan-grafted polymer backbone.

  • Crosslinker B (Amine): Triethylenetetramine (TETA), Ethylenediamine, or customized 1,2-diamine linkers.

  • Solvent: Ethanol or Methanol (preferred for azeotropic water removal); DMSO (for high-temperature stability, but harder to remove).

Pre-Cure Protocol:

  • Stoichiometry: Maintain a 1:1 molar ratio of Aldehyde groups (-CHO) to 1,2-Diamine units. Excess amine yields flexible, incomplete networks; excess aldehyde leads to terminal toxicity.

  • Mixing: Dissolve DFF in solvent (10-20 wt%). Add amine dropwise under vigorous stirring at Room Temperature (25°C) to prevent premature gelation.

  • Degassing: Vacuum degas the mixture at 25°C for 10 minutes to remove dissolved oxygen and initial bubbles.

Curing Protocol: The "Step-Ramp" Cycle

This protocol is optimized to maximize crosslinking density (Tg) while minimizing void formation.

Equipment: Programmable Vacuum Oven or Rheometer with Peltier plate (for small scale).

StageTemperatureRamp RateDurationPurpose
1. Gelation 40°C2°C/min60 minInitial imine formation. Viscosity increases.[1] Low temp prevents solvent boiling.
2. Drying 60°C1°C/min120 minCritical Step. Evaporation of solvent and reaction water. Apply mild vacuum (200 mbar) if possible.
3. Ring Closure 100°C - 120°C*2°C/min180 minDrives cyclization (Imine

Imidazolidine). Vitrification occurs here.
4. Annealing 80°C-2°C/min60 minSlow cool to relax internal stress. Prevents micro-cracking.
5. Cool Down 25°C-5°C/minHoldFinal state.

*Note: For drug-loaded systems, cap the maximum temperature at 60-80°C and extend the duration (e.g., 12-24 hours) to protect the payload. Use high vacuum (<10 mbar) to drive the reaction at lower temperatures.

Curing Workflow Diagram (Graphviz)

CuringRamp Start Liquid Pre-polymer (Degassed) Stage1 Stage 1: Gelation 40°C, 1 hr (Viscosity Build) Start->Stage1 Heat + Stir Stage2 Stage 2: Drying/Solvent Removal 60°C, 2 hrs (Vacuum Assisted) Stage1->Stage2 Ramp 1°C/min Stage3 Stage 3: Hard Cure 100-120°C, 3 hrs (Imidazolidine Cyclization) Stage2->Stage3 Ramp 2°C/min (Drive -H₂O) End Solid Crosslinked Network (Ready for Characterization) Stage3->End Slow Cool

Caption: Optimized thermal profile to prevent void formation during condensation curing.

Characterization & Validation

To verify the formation of the imidazolidine ring (and not just the intermediate imine), use the following methods:

  • FTIR Spectroscopy:

    • Target: Disappearance of the Aldehyde peak (

      
      ).
      
    • Differentiation: Imine (

      
      ) appears around 
      
      
      
      . The Imidazolidine ring (aminal
      
      
      ) shows characteristic bands in the
      
      
      region (C-N stretching) and lacks the strong
      
      
      absorption of the imine once fully cured.
  • Solubility Test:

    • The cured network should be insoluble in water and organic solvents (DMSO, DMF).

    • Validation: Expose the sample to 0.1 M HCl . It should degrade/solubilize within 1-24 hours (depending on crosslink density), confirming the acid-labile imidazolidine linkage.

  • DSC (Differential Scanning Calorimetry):

    • Run a heat-cool-heat cycle. The first heat may show a broad endotherm (water loss). The second heat should show a stable

      
       (typically 120°C - 150°C for fully cured DFF-TETA systems).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bubbles/Voids Ramp too fast; Water trapped.Reduce ramp rate in Stage 2 to 0.5°C/min. Apply vacuum intermittently.
Tacky Surface Oxygen inhibition or Amine blush.Cure under Nitrogen or Argon blanket. Ensure stoichiometric balance.
Low Tg (Soft) Incomplete cyclization.Increase Stage 3 temperature or duration. Verify DFF purity.
Rapid Degradation pH too low during storage.Store samples in desiccated, neutral/basic conditions. Avoid acidic buffers.

References

  • Mechanisms of Polyaminal Formation

    • Chang, Q., et al. (2020).[2] Imine or Secondary Amine-Derived Degradable Polyaminal: Low-Cost Matrix Resin with High Performance.[2] ACS Sustainable Chemistry & Engineering.

  • Furan-Maleimide vs.

    • Lejeune, N., et al. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins. PMC / NIH.
  • Imidazolidine in Drug Delivery

    • Husain, A., et al. (2016). Synthesis...

Sources

Troubleshooting & Optimization

Enhancing thermal resistance of polymers cured with 1,3-Dimethyl-2-(2-furyl)imidazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Resistance Optimization of Polymers Cured with 1,3-Dimethyl-2-(2-furyl)imidazolidine (DMFI)

To: Research & Development Teams, Polymer Scientists, and Material Engineers From: Senior Application Scientist, Polymer Formulation Division Subject: Technical Guide to Maximizing Thermal Stability with Latent Imidazolidine Hardeners

Introduction: The Chemistry of Control

You are likely using This compound (DMFI) for a specific reason: Latency. Unlike standard aliphatic amines that cure immediately upon mixing, DMFI is a blocked curing agent. It offers excellent shelf life (pot life) at room temperature but reacts rapidly when triggered by heat.

However, achieving maximum thermal resistance (


 and 

) with DMFI requires precise control over the activation mechanism . DMFI functions by hydrolyzing (often via trace moisture or thermal instability) to release furfural and N,N'-dimethylethylenediamine (or a related active secondary amine species). This active species converts epoxy groups into tertiary amines, which then catalyze the anionic homopolymerization of the resin.

If your thermal performance is lacking, the issue usually lies in incomplete network formation or plasticization by trapped blocking agents . This guide addresses those specific failure modes.

Module 1: The Activation Pathway (Visualization)

To troubleshoot, you must visualize the "Black Box" of the cure. The following diagram illustrates the critical transition from "Blocked" to "Crosslinked."

G DMFI Blocked Hardener (DMFI) Intermediate Hydrolysis/Decomposition DMFI->Intermediate Activation Trigger Trigger: Heat (>120°C) or Moisture Trigger->Intermediate Byproduct Byproduct: Furfural (Must be managed) Intermediate->Byproduct ActiveSpecies Active Species: Secondary Diamine Intermediate->ActiveSpecies TertiaryAmine Tertiary Amine Formation ActiveSpecies->TertiaryAmine Reacts with Epoxy Epoxy Epoxy Resin (DGEBA/Cycloaliphatic) Epoxy->TertiaryAmine Network Anionic Homopolymerization (High Crosslink Density) TertiaryAmine->Network Catalytic Chain Growth

Figure 1: The activation cascade of DMFI. Note that the release of the blocking agent (Furfural) is a critical step that can influence thermal properties if trapped as a plasticizer.

Module 2: Troubleshooting Thermal Performance

If your Differential Scanning Calorimetry (DSC) or Thermomechanical Analysis (TMA) data shows lower-than-expected Glass Transition Temperature (


), consult this diagnostic matrix.
Q1: Why is my

significantly lower (e.g., <120°C) than the theoretical maximum?

Diagnosis: Vitrification Trap.

  • The Science: DMFI-catalyzed homopolymerization creates a very tight network. If you cure at a single temperature (e.g., 150°C), the

    
     of the growing network may rise to meet the cure temperature. Once 
    
    
    
    , the molecular mobility stops (vitrification), and the reaction freezes before 100% conversion.
  • The Fix: Implement a Post-Cure step. You must heat the material above the ultimate

    
     to react the remaining epoxide groups.
    
    • Action: Add a final soak at 180°C–200°C for 1–2 hours.

Q2: I see micro-voids or bubbles, and the thermal stability is inconsistent.

Diagnosis: Volatile Entrapment (Furfural).

  • The Science: The "furyl" group leaves the molecule as furfural (boiling point ~162°C). If you ramp temperature too quickly, furfural boils within the gelling matrix, creating voids. Voids act as stress concentrators and thermal insulators, degrading performance.

  • The Fix: Step-Cure Ramping.

    • Action: Introduce a "B-stage" dwell at 100°C–120°C (below furfural's boiling point) to allow the matrix to gel and build green strength before the volatiles try to escape or are locked in.

Q3: The material degrades/yellows rapidly above 250°C.

Diagnosis: Oxidative Sensitivity.

  • The Science: The furan ring (if residual) and the tertiary amines formed during cure are susceptible to thermo-oxidative degradation.

  • The Fix: Antioxidant Loading or Inert Cure.

    • Action: Cure under Nitrogen (

      
      ) if possible. Alternatively, formulate with hindered phenolic antioxidants (0.5 wt%) to scavenge free radicals during high-heat exposure.
      
Module 3: Optimization Protocol (The "Ramp-Soak" Method)

To achieve the highest thermal resistance, you must abandon simple isothermal cures. Use this optimized protocol designed to manage the specific kinetics of DMFI.

Target: Maximize Crosslink Density without Volatile Defects.

Step 1: Stoichiometry Calculation

Unlike stoichiometric amines, DMFI acts catalytically.

  • Recommendation: Use 2 to 5 phr (parts per hundred resin).

  • Note: Higher concentrations accelerate cure but may lower thermal stability due to shorter chain segments between crosslinks. Start at 3 phr for the best balance.

Step 2: The Optimized Cure Schedule
StageTemperatureDurationPurpose
1. Activation 80°C30 minsInitiate hydrolysis/unblocking gently. Allow viscosity drop for wetting.
2. Gelation 120°C1 hourBuild network "green strength" to resist void formation. Keep below volatile boiling points.
3. Propagation 150°C2 hoursPrimary crosslinking phase. The bulk of the reaction occurs here.
4. Post-Cure 180°C - 200°C1-2 hoursCritical for Thermal Resistance. Pushes conversion to >98% and drives

to maximum.
Step 3: Validation (Self-Check)

Run a DSC scan on the cured part.

  • Heat to 250°C.

  • Look for a Residual Exotherm (a bump in the curve above the

    
    ).
    
  • Pass: No exotherm visible. (Full cure achieved).

  • Fail: Exotherm present. (Incomplete cure

    
     Increase Post-Cure time).
    
Module 4: Advanced Formulation (Enhancement Additives)

If process optimization does not yield the required thermal resistance, modify the formulation matrix.

Strategy A: Hybrid Curing (Anhydride Synergy)

DMFI is an exceptional accelerator for anhydride-cured epoxies (e.g., MTHPA). Anhydrides inherently possess higher thermal stability than homopolymerized amines.

  • Protocol: Use Anhydride at 0.85 stoichiometry + 0.5 phr DMFI as the accelerator.

  • Result:

    
     can often exceed 160°C–180°C with excellent dielectric properties.
    
Strategy B: Nanocomposite Reinforcement

Incorporating silica nanoparticles can restrict chain mobility, artificially inflating the heat distortion temperature (HDT).

  • Protocol: Disperse 10–20 wt% fumed silica or spherical nanosilica.

  • Result: Increases dimensional stability at high temperatures (low CTE).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DMFI for room temperature curing? A: No. It is a latent hardener.[1] It requires heat (typically >80°C) to unblock. If you need RT cure, you must switch to an unmodified aliphatic amine, but you will lose the pot-life benefits.

Q: Is the "furyl" smell normal? A: Yes. The scent of almonds/grain (furfural) during cure is the chemical signature of the unblocking reaction. Ensure proper ventilation. If the smell persists in the final part, the post-cure was insufficient to drive off the volatiles.

Q: How does moisture affect DMFI? A: DMFI is moisture-sensitive. High humidity can trigger premature hydrolysis, reducing pot life and causing "crusting" on the resin surface. Store DMFI containers tightly sealed with a desiccant.

References
  • Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH.[2] (General mechanisms of latent amine curing and anionic polymerization).

  • Shikoku Chemicals Corp. (n.d.). Technical Data: Imidazole Series Curing Agents.[1][3][4][5][6][7][8] (Source for general imidazolidine/imidazole unblocking temperatures and stoichiometry).

  • Hamerton, I. (1997). Recent Developments in Epoxy Resins. Rapra Technology Ltd. (Discussion on high-performance epoxy networks and thermal stability enhancement).
  • Riccardi, C. C., & Williams, R. J. (1986). "A kinetic model for the cure of epoxy resins with imidazole." Journal of Applied Polymer Science, 32(5), 4861-4875. Link

  • He, Y., et al. (2018). "Latent Curing Agents for Epoxy Resins."[1][3][6][7][8] Polymer Chemistry. (Review of blocked amine mechanisms).

(Note: While specific datasheets for this compound are proprietary to manufacturers like chemical synthesis labs, the mechanism described above aligns with the class of "Blocked Imidazole/Imidazolidine" hardeners used in industrial epoxy applications.)

Sources

Topic: Troubleshooting Incomplete Curing in Moisture-Sensitive Imidazolidine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture-Sensitive Imidazolidine Curing Systems

Core Concept & Mechanism

Imidazolidine-based curing agents are classified as hydrolytically latent hardeners . Unlike standard amines that react immediately upon mixing, imidazolidines are chemically "blocked." They are stable in the resin matrix (epoxy or polyurethane) until exposed to atmospheric moisture.

Upon exposure to humidity, the imidazolidine ring hydrolyzes, releasing reactive diamines and a volatile ketone or aldehyde. These diamines then crosslink the resin.

The Hydrolysis Pathway

Understanding the reaction kinetics is critical for troubleshooting. The rate-determining step is the diffusion of water into the matrix and the subsequent ring-opening hydrolysis.

ImidazolidineHydrolysis Imidazolidine Imidazolidine (Latent Hardener) Intermediate Ring Opening (Hydrolysis) Imidazolidine->Intermediate Diffusion Moisture Atmospheric Moisture (H₂O) Moisture->Intermediate Products Reactive Diamine + Ketone/Aldehyde Intermediate->Products pH Dependent Cure Crosslinked Polymer Network Products->Cure + Resin (Epoxy/NCO)

Figure 1: The activation pathway of imidazolidine latent hardeners. Note that water diffusion and hydrolysis must precede the crosslinking reaction.

Diagnostic Troubleshooting Guide

Incomplete curing manifests in three distinct physical phenotypes. Use this table to identify your specific failure mode.

SymptomPhenotype DescriptionRoot Cause AnalysisCorrective Action
"The Skinning Effect" Surface is hard/cured, but the bulk (center) is soft or liquid.Diffusion Limitation. Moisture cannot penetrate deep enough before the surface seals off, preventing hydrolysis in the bulk.Reduce thickness: Apply in thinner layers (<1mm).Modify Humidity: Lower initial humidity to slow surface cure, allowing moisture migration.
"The Tacky Surface" Bulk is solid, but the surface remains sticky or "weeping."Amine Blush / Carbonation. The released amine reacted with atmospheric

instead of the resin, or the ketone byproduct is trapped.
Increase Temperature: Mild heat (40°C) helps volatilize the ketone byproduct.Check Stoichiometry: Ensure resin-to-hardener ratio accounts for hydrolysis equivalent weight.
"The Gummy Cure" The entire material is rubbery and lacks structural integrity (low Tg).Incomplete Hydrolysis. Insufficient water was available to fully unblock the latent amine groups.Humidity Chamber: Post-cure in a high-humidity chamber (>60% RH).Accelerator: Add a catalytic amount of salicylic acid or phenol to accelerate hydrolysis.
"Blistering" (PU Systems)Gas bubbles trapped within the cured matrix.Isocyanate Competition.

reacted with isocyanate (releasing

) faster than with the imidazolidine.
Select Faster Imidazolidine: Use a sterically less hindered imidazolidine.Add Molecular Sieves: To scavenge bulk water before application.

Deep-Dive FAQs & Engineering Solutions

Q1: Why does my system cure perfectly in summer but fails in winter?

A: This is a classic thermodynamic and kinetic issue.

  • Absolute Humidity: Cold air holds significantly less water vapor than warm air. Even if Relative Humidity (RH) reads 50%, the absolute amount of water available for hydrolysis at 10°C is drastically lower than at 25°C.

  • Reaction Rate: Hydrolysis is endothermic. Lower temperatures slow down the ring-opening reaction (

    
    ), leaving the resin unreacted.
    
  • Protocol: Ensure curing environment is >20°C and >50% RH. If working in winter, introduce steam or humidification.

Q2: Can I accelerate the cure without increasing humidity?

A: Yes, by chemically catalyzing the hydrolysis step. Imidazolidine hydrolysis is acid-catalyzed.[1] Adding weak organic acids can shift the equilibrium toward the open-ring amine form.

  • Recommendation: Incorporate 0.5% - 2.0% Salicylic Acid or Nonylphenol into the formulation. The phenolic hydroxyl group facilitates the proton transfer required for ring opening [1].

Q3: How do I calculate the correct stoichiometry?

A: You cannot use the molecular weight of the imidazolidine directly. You must calculate the Amine Hydrogen Equivalent Weight (AHEW) after hydrolysis.



  • Note: Ensure you account for the water weight required. The system effectively "gains" weight during cure (absorption of

    
    ) and "loses" weight (evaporation of ketone).
    

Experimental Validation Protocols

To scientifically validate if your system is suffering from incomplete hydrolysis versus stoichiometric error, perform this differential extraction test.

Protocol: The "Solvent Swell" Degree of Cure Test

Objective: Distinguish between uncured resin (soluble) and crosslinked network (insoluble).

Materials:

  • Cured sample (approx.[2][3][4] 1g)

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone

  • Soxhlet Extractor or sealed glass jar

  • Analytical Balance (0.0001g precision)

Workflow:

  • Weigh the initial cured sample (

    
    ).
    
  • Immerse sample in MEK for 24 hours at room temperature.

    • Observation Point: If the sample dissolves completely, no crosslinking occurred (Total Failure).

    • Observation Point: If the sample swells but holds shape, crosslinking exists.

  • Dry the sample in a vacuum oven at 60°C for 4 hours to remove solvent.

  • Reweigh the dried sample (

    
    ).
    

Calculation:



Interpretation:

  • >95%: Full Cure.

  • 80-95%: Acceptable for non-structural applications.

  • <80%: Incomplete Cure. Likely insufficient moisture exposure or stoichiometric imbalance.

References

  • Hydrolysis Kinetics of Imidazolidine-2-ylidenes. Source: Journal of the American Chemical Society. Context: Discusses the acid-catalyzed nature of ring opening and the stability of the ring-opened product vs. the carbene-water complex. URL:[Link]

  • Latent Curing Agents for Epoxy Resins. Source: Engineered Science / Shikoku Chemicals Technical Data. Context: Details the use of imidazole and imidazolidine derivatives as latent hardeners and their storage stability mechanisms. URL:[Link]

  • Moisture-Triggered Biooxazolidine Hydrolysis. Source: ResearchGate / Macromolecular Chemistry. Context: Explains the mechanism of moisture-triggered hydrolysis in oxazolidine/imidazolidine systems to prevent blistering in polyurethanes. URL:[Link]

  • Troubleshooting Common Adhesive Curing Issues. Source: Padhesive / Dymax Technical Guides. Context: General troubleshooting for incomplete cure, tacky surfaces, and environmental factors affecting cure depth.[5][6] URL:[Link]

Sources

Effect of humidity levels on the reaction kinetics of 1,3-Dimethyl-2-(2-furyl)imidazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Dimethyl-2-(2-furyl)imidazolidine

Document ID: TS-IMDZ-042 | Version: 2.1 | Status: Active[1]

Executive Summary

This guide addresses the kinetic instability of This compound (henceforth DFI ) in the presence of moisture. DFI is a cyclic aminal derived from furfural and


-dimethylethylenediamine. Like all aminals, it is susceptible to acid-catalyzed hydrolysis, reverting to its parent aldehyde and diamine.

While DFI is kinetically stable in anhydrous, alkaline environments, humidity levels (Relative Humidity, RH) directly correlate with the concentration of available water (


) in the reaction matrix, driving the hydrolysis equilibrium and accelerating degradation. This guide provides the mechanistic basis, troubleshooting workflows, and validation protocols to manage these effects.
The Mechanism: Why Humidity Matters

The degradation of DFI is not a random event; it is a predictable chemical process governed by acid catalysis and water availability . In "dry" organic solvents or solid-state storage, atmospheric humidity provides the necessary water molecules to drive the reaction forward.

The Hydrolysis Pathway:

  • Protonation: Trace acid (or even dissolved

    
     from air) protonates one of the nitrogen atoms.
    
  • Ring Opening: The C-N bond breaks, forming a reactive iminium ion intermediate.

  • Water Attack: Water (from humidity) attacks the iminium carbon.

  • Collapse: The structure falls apart into Furfural and

    
    -Dimethylethylenediamine.
    
Mechanism Diagram

DFI_Hydrolysis Start 1,3-Dimethyl-2-(2-furyl) imidazolidine (DFI) Protonation N-Protonation (Trace Acid/CO2) Start->Protonation + H+ Intermediate Iminium Ion Intermediate Protonation->Intermediate Ring Opening WaterAttack Nucleophilic Attack (+ H2O from Humidity) Intermediate->WaterAttack Rate Limiting in low water Products Degradation Products: Furfural + Diamine WaterAttack->Products Collapse

Figure 1: Acid-catalyzed hydrolysis pathway of DFI. Note that water is the stoichiometric reagent driving the collapse of the iminium intermediate.

Troubleshooting Guide

This section addresses specific issues reported by researchers handling DFI.

Scenario A: "My reaction yield is lower than expected, and the NMR shows aldehyde peaks."
  • Root Cause: In situ hydrolysis due to "wet" solvents or high ambient humidity during weighing/transfer.

  • The Physics: DFI is hygroscopic. At >45% RH, the surface monolayer absorbs enough water to initiate hydrolysis if trace acid is present.

Diagnostic StepAction
1. Check Solvent Water Perform Karl Fischer (KF) titration on your solvent. Requirement:

water.
2. Check Headspace Are you using an inert atmosphere? Air contains

(forming carbonic acid with moisture) which catalyzes the reaction.
3. Analyze Precursor Run a

-NMR of the starting material in

(Benzene-d6). Avoid

as it is naturally acidic and can induce degradation in the NMR tube.
Scenario B: "The kinetics are inconsistent between batches."
  • Root Cause: Variable water content in the reaction matrix acting as a "hidden variable" in the rate equation:

    
    .
    
  • Explanation: In organic media,

    
    . If humidity fluctuates, 
    
    
    
    fluctuates, causing the rate constant to appear to "drift."
Scenario C: "The compound turns yellow/brown during storage."
  • Root Cause: Furfural (the degradation product) is unstable and polymerizes/oxidizes, leading to dark coloration.

  • Solution: Store DFI over activated 4Å molecular sieves in a desiccator.

Experimental Protocol: Iso-humid Kinetic Profiling

To rigorously determine the sensitivity of your specific DFI batch to humidity, use this self-validating protocol. This establishes a "Safe Operating Window" for your facility.

Objective: Determine the half-life (


) of DFI at various humidity levels.

Materials:

  • Saturated salt solutions (to generate fixed RH environments).

  • Gas-tight reaction vials.

  • HPLC or GC-MS for quantification.

Workflow:

  • Prepare Environments: Place open vials of DFI (dissolved in a non-volatile solvent like toluene) inside chambers containing saturated salt solutions:

  • Equilibration: Allow the solvent to equilibrate with the headspace for 2 hours (Henry's Law saturation).

  • Sampling: Aliquot at

    
     hours.
    
  • Quench: Immediately dilute into anhydrous Isopropanol + 1% Triethylamine (the base stops the acid-catalyzed hydrolysis).

Data Analysis: Plot


 vs. Time. The slope is 

.
Representative Stability Data (Theoretical Trend)

Table 1: Effect of Relative Humidity on DFI Stability (Normalized)

Relative Humidity (RH)Water Activity (

)
Observed Rate Constant (

)
Estimated

Status
< 5% (Glovebox) < 0.05Negligible> 6 MonthsStable
30% (Lab Air) 0.30

~ 12 HoursCaution
60% (Humid Day) 0.60

~ 30 MinsCritical
> 90% (Wet) > 0.90Rapid Degradation< 5 MinsUnusable
Troubleshooting Logic Tree

Use this flowchart to diagnose stability issues in real-time.

Troubleshooting_Tree Start Issue: DFI Degradation (Aldehyde detected) CheckSolvent 1. Is Solvent Anhydrous? (KF < 50ppm) Start->CheckSolvent CheckAcid 2. Is Acid Present? (Check pKa/Catalysts) CheckSolvent->CheckAcid Yes ActionDry Action: Dry Solvent (Use Mol. Sieves) CheckSolvent->ActionDry No CheckAtmosphere 3. Check Atmosphere (Is RH > 30%?) CheckAcid->CheckAtmosphere No ActionBase Action: Add Buffer (1% Et3N or K2CO3) CheckAcid->ActionBase Yes CheckAtmosphere->ActionDry No (Re-verify inputs) ActionGlovebox Action: Move to Glovebox/Schlenk Line CheckAtmosphere->ActionGlovebox Yes

Figure 2: Decision matrix for isolating hydrolysis sources.

Frequently Asked Questions (FAQ)

Q1: Can I run NMR in Chloroform (


)? 
A: No. 

often contains trace HCl and phosgene, which are acidic. This will catalyze the hydrolysis of DFI in the NMR tube, leading to false "impurity" peaks.
  • Recommendation: Use

    
     (Benzene-d6) or 
    
    
    
    treated with basic alumina.

Q2: Does temperature affect the humidity sensitivity? A: Yes. Higher temperatures increase the kinetic rate constant (


), amplifying the effect of any water present. However, higher temperatures may also desorb water from surfaces. The net effect is usually accelerated degradation . Store at 

in a sealed, desiccated container.

Q3: Is the reaction reversible? A: Yes, aminal formation is an equilibrium.



To synthesize DFI, you must continuously remove water (Dean-Stark trap or molecular sieves) to drive the equilibrium to the right. Conversely, adding water drives it to the left (hydrolysis).
References
  • Fife, T. H. (1972). "Physical Organic Chemistry of Imidazolidines and Oxazolidines." Accounts of Chemical Research. Link

    • Core citation for the acid-catalyzed mechanism and iminium ion intermedi
  • Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases and Aminals." Journal of the American Chemical Society.[2] Link

    • Establishes the pH-rate profiles and water dependence for this class of compounds.
  • Bergman, R. G., et al. (2016). "Experimental and theoretical investigations into the stability of cyclic aminals." Beilstein Journal of Organic Chemistry. Link

    • Modern analysis of aminal stability relative to structural strain and hydrolysis.

Sources

Optimizing pot life vs. cure time for furan-based latent agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furan-based latent curing agents. This guide is designed for researchers, scientists, and drug development professionals who are working with these dynamic systems. Here, we will delve into the critical balance between pot life and cure time, providing you with troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use and optimization of furan-based latent curing agents.

Q1: What are furan-based latent curing agents and why are they used?

A: Furan-based latent curing agents are components of two-part thermosetting systems, often used with epoxy resins, that remain unreactive at room temperature but can be triggered to cure by an external stimulus, typically heat.[1] This "latency" allows for the formulation of one-component systems with an extended pot life, meaning the mixture remains in a workable, liquid state for a prolonged period.[2] The curing chemistry is often based on the thermoreversible Diels-Alder reaction between a furan (diene) and a maleimide (dienophile).[3] This reaction forms a stable adduct at lower temperatures and dissociates at elevated temperatures, regenerating the reactive species that then crosslink the polymer matrix.[4] This reversibility also opens up possibilities for self-healing materials.[5]

Q2: What is the fundamental difference between "pot life" and "cure time"?

A:

  • Pot Life: This refers to the period during which a mixed resin system remains at a low enough viscosity to be easily processed and applied.[6] It's the workable window before the crosslinking reaction significantly increases the viscosity.

  • Cure Time: This is the time required for the thermoset to achieve its full crosslinking and, consequently, its final physical and mechanical properties.[7] It is typically measured after the application of a stimulus like heat.

Q3: What are the primary factors that influence the pot life and cure time of furan-maleimide systems?

A: The balance between pot life and cure time is governed by the kinetics of the Diels-Alder and retro-Diels-Alder reactions. Key influencing factors include:

  • Temperature: Higher temperatures accelerate the retro-Diels-Alder reaction, initiating the cure but also potentially reducing pot life if the storage temperature is too high.[8]

  • Stoichiometry: The ratio of maleimide to furan functional groups significantly impacts the crosslink density, glass transition temperature (Tg), and reaction kinetics.[3][9] An excess of furan can lead to faster reaction and healing kinetics.[5][10]

  • Substituents on Furan and Maleimide: Electron-withdrawing substituents on the furan and/or electron-attracting substituents on the maleimide can influence the rate of the retro-Diels-Alder reaction.[8]

  • Catalysts: While the furan-maleimide reaction can proceed without a catalyst, certain catalysts can be used to lower the curing temperature.[11]

  • Presence of Nucleophiles: Nucleophiles, such as thiols, can accelerate the retro-Diels-Alder kinetics.[8]

Q4: How can I experimentally determine the pot life and cure time?

A: Several analytical techniques are crucial for characterizing these parameters:

  • Rheometry: This is the most direct method to measure viscosity changes over time. Pot life can be defined as the time it takes for the initial viscosity to double or reach a specific threshold.[6][12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the heat of reaction and the glass transition temperature (Tg).[5][9] By monitoring the change in Tg over time at a specific temperature, you can assess the extent of cure.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR allows for the tracking of specific chemical groups involved in the curing reaction, providing insight into the reaction kinetics.[4][14]

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as it cures, providing information on the development of modulus and Tg.[5][9]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with furan-based latent agents.

Problem 1: Premature Gelling or Short Pot Life

Symptoms: The mixed resin system becomes too viscous to handle well before the intended application time, even at ambient temperature.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
High Ambient Storage Temperature The Diels-Alder reaction is an equilibrium. Even at room temperature, some dissociation and subsequent reaction can occur, leading to a gradual increase in viscosity.Store the formulated system at a lower temperature (refrigeration may be an option, but check for potential crystallization of components). Always allow the formulation to return to room temperature before use to avoid moisture condensation.[15]
Reactive Impurities The presence of contaminants that can catalyze the curing reaction at low temperatures will shorten the pot life.Ensure all glassware and mixing equipment are scrupulously clean. Use high-purity monomers and curing agents.
Incorrect Stoichiometry An unintended excess of the more reactive component can lead to faster initial crosslinking.Carefully verify the mix ratio by weight or volume as specified.[16] Inaccurate measurements are a common source of error.[15]
Maleimide Homopolymerization At elevated temperatures (sometimes as low as 150°C), maleimides can undergo self-reaction, leading to irreversible crosslinking.[17][18]Avoid prolonged exposure to high temperatures during storage or processing. If high-temperature processing is necessary, consider using inhibitors like hydroquinone to suppress maleimide homopolymerization.[19]
Problem 2: Incomplete or Slow Cure

Symptoms: After the specified curing schedule (time and temperature), the material remains tacky, soft, or does not achieve the expected mechanical properties.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incorrect Curing Temperature The retro-Diels-Alder reaction requires a specific activation energy. If the temperature is too low, the dissociation of the furan-maleimide adduct will be slow or incomplete, hindering the crosslinking process.Verify the set curing temperature with a calibrated thermocouple placed near the sample. Refer to the technical data sheet for the recommended cure schedule.
Insufficient Cure Time The crosslinking reaction is time-dependent. Even at the correct temperature, insufficient time will result in an under-cured network.Increase the cure time. A post-curing step at a slightly higher temperature can sometimes help to complete the reaction and improve properties.
Incorrect Mix Ratio An off-ratio mix can lead to an incomplete network structure with dangling chain ends, resulting in poor mechanical properties.[16]Double-check all calculations and measurements for the mix ratio. The "double-cup" mixing method can help ensure homogeneity.[15]
Inhibition from Substrate or Additives Certain chemical species can interfere with the curing reaction. For example, sulfur-containing compounds can inhibit some curing chemistries.[16]Ensure the substrate is clean and free of contaminants. If using additives or fillers, confirm their compatibility with the furan-based system.
Moisture Contamination Water can sometimes interfere with the curing process of certain resin systems.[15]Store components in a dry environment and avoid introducing moisture during mixing.

Experimental Protocols

Protocol 3.1: Determination of Pot Life using Rotational Rheometry

This protocol outlines the steps to determine the pot life of a furan-based latent curing system at a specified temperature.

Materials and Equipment:

  • Rotational rheometer with parallel plate geometry

  • Temperature control unit

  • Furan-functionalized resin and maleimide curing agent

  • Mixing container and stirrer

Procedure:

  • Preparation:

    • Set the rheometer to the desired isothermal temperature (e.g., 25°C).

    • Accurately weigh the furan resin and maleimide curing agent into the mixing container according to the desired stoichiometric ratio.

  • Mixing:

    • Thoroughly mix the components for a specified time (e.g., 3 minutes), ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.[15]

  • Sample Loading:

    • Immediately after mixing, place an appropriate amount of the sample onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

  • Measurement:

    • Start the time sweep measurement at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.

    • Record the complex viscosity as a function of time.

  • Data Analysis:

    • The pot life is defined as the time at which the initial viscosity has doubled.[6]

Protocol 3.2: Characterization of Cure Profile using Differential Scanning Calorimetry (DSC)

This protocol describes how to use DSC to determine the cure characteristics of a furan-based system.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans

  • Furan-functionalized resin and maleimide curing agent

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount (5-10 mg) of the uncured, mixed resin system into a DSC pan.

    • Seal the pan hermetically.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected curing temperature (e.g., 200°C).

  • Data Analysis:

    • The resulting thermogram will show an exothermic peak corresponding to the curing reaction.

    • Integrate the area under the exotherm to determine the total heat of cure (ΔH_total).

    • The onset temperature of the exotherm provides an indication of the cure initiation temperature.

    • To determine the degree of cure after a specific isothermal hold, a second DSC scan can be performed on the partially cured sample. The residual heat of cure (ΔH_residual) can be measured, and the degree of cure can be calculated as: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100.[13]

Visualizing the Process

Diels-Alder Reaction and Curing Mechanism

The following diagram illustrates the fundamental principle of a furan-maleimide based latent curing system, showcasing the reversible Diels-Alder reaction that governs the transition from a stable, uncured state to a crosslinked network.

cluster_0 Uncured State (Low Temperature) cluster_1 Curing Process (High Temperature) Furan Furan-Functionalized Polymer Adduct Stable Diels-Alder Adduct (Latent) Furan->Adduct + Maleimide (Diels-Alder) Maleimide Maleimide Crosslinker Maleimide->Adduct Reactive_Furan Regenerated Furan Adduct->Reactive_Furan Heat (retro-Diels-Alder) Reactive_Maleimide Regenerated Maleimide Adduct->Reactive_Maleimide Heat (retro-Diels-Alder) Crosslinked Crosslinked Network Reactive_Furan->Crosslinked Reactive_Maleimide->Crosslinked

Caption: Furan-Maleimide Latent Curing Mechanism

Troubleshooting Workflow

This workflow provides a logical progression for diagnosing and resolving common issues with furan-based latent curing agents.

Start Start: Curing Issue Observed Problem_Type Identify Problem Type Start->Problem_Type Short_Pot_Life Premature Gelling/ Short Pot Life Problem_Type->Short_Pot_Life Viscosity increases too quickly Incomplete_Cure Incomplete or Slow Cure Problem_Type->Incomplete_Cure Remains tacky/ soft after cure Check_Storage Verify Storage Temperature Short_Pot_Life->Check_Storage Check_Cure_Temp Verify Cure Temperature Incomplete_Cure->Check_Cure_Temp Check_Purity Check Purity of Components Check_Storage->Check_Purity Verify_Ratio_Pot Verify Mix Ratio Check_Purity->Verify_Ratio_Pot Solution Problem Resolved Verify_Ratio_Pot->Solution Check_Cure_Time Verify Cure Time Check_Cure_Temp->Check_Cure_Time Verify_Ratio_Cure Verify Mix Ratio Check_Cure_Time->Verify_Ratio_Cure Check_Inhibitors Check for Inhibitors Verify_Ratio_Cure->Check_Inhibitors Check_Inhibitors->Solution

Caption: Troubleshooting Workflow for Curing Issues

References

  • Goiti, E., et al. (2018). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances. Available at: [Link]

  • Latib, N., et al. (2021). Thermally-Latent Curing Agents for Epoxy Resins: A Review. Polymers. Available at: [Link]

  • Safaei, A., et al. (2021). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. Polymers. Available at: [Link]

  • Safaei, A., et al. (2021). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. PMC. Available at: [Link]

  • Chen, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers. Available at: [Link]

  • Das, S., et al. (2022). Understanding and Promoting the Reaction Kinetics of Photothermally Driven Diels–Alder Reaction with Minimized Side Reactions. ACS Applied Polymer Materials. Available at: [Link]

  • Chen, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. PMC. Available at: [Link]

  • Safaei, A., et al. (2021). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. MDPI. Available at: [Link]

  • Rout, T. K., et al. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Polymers. Available at: [Link]

  • Safaei, A., et al. (2021). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels-Alder Network Polymerization. PubMed. Available at: [Link]

  • Safaei, A., et al. (2021). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. Vrije Universiteit Brussel. Available at: [Link]

  • Geiger, D. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Specialty Chemical Website. Available at: [Link]

  • Kropiwnicki, J., et al. (2022). THERMAL CHARACTERIZATION OF CURING PROCESS IN UNSATURATED POLYESTER RESIN BASED POLYMER CONCRETE. Composites Theory and Practice. Available at: [Link]

  • Taylor & Francis. (n.d.). Furan resin – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Prime, B. (2016). Practical Tips for Curing Thermosets Part Five: How to Characterize Thermosets During Curing. Polymer Innovation Blog. Available at: [Link]

  • Zhang, Y., et al. (2021). Facile synthesis of bio-based latent curing agent and its high-Tg epoxy network. Green Chemistry. Available at: [Link]

  • Williams, M. (2022). Synthesis and processing of a furan-based epoxy resin for high temperature applications. Iowa State University. Available at: [Link]

  • Tavara, T., et al. (2021). Experimental investigation for modeling the hardening of thermosetting polymers during curing. Mechanics of Time-Dependent Materials. Available at: [Link]

  • van der Mee, M. A. J., et al. (2021). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or. Semantic Scholar. Available at: [Link]

  • Ibrahim, M. I. H., et al. (2021). Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). Polymers. Available at: [Link]

  • van der Mee, M. A. J., et al. (2021). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage?. PMC. Available at: [Link]

  • ASTC Global. (n.d.). Understanding Cure Times and Pot Life in Epoxy Formulations. ASTC Global. Available at: [Link]

  • AeroMarine Products. (2017). Curing Issues- Trouble Shooting. AeroMarine Products. Available at: [Link]

  • Pourla Epoxy Resin. (2026). Epoxy Curing Not Properly? How to Diagnose Fast and Fix It Safely. Pourla Epoxy Resin. Available at: [Link]

  • Li, Y., et al. (2019). Curing mechanism of furan resin modified with deferent agents and their thermal strength. Materials Research Express. Available at: [Link]

  • Battelle Columbus Laboratories. (1982). Initiated Furan Resin for Rapid Runway Repair. Defense Technical Information Center. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Guide to Purity Analysis of 1,3-Dimethyl-2-(2-furyl)imidazolidine: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-2-(2-furyl)imidazolidine is a specialized aminal heterocycle, distinct from the common solvent 1,3-dimethyl-2-imidazolidinone (DMI). Due to the labile nature of the aminal functionality at the C-2 position, this compound exhibits significant hydrolytic instability, particularly in acidic environments.

This guide serves as a technical directive for researchers analyzing the purity of this compound. It establishes Quantitative NMR (qNMR) as the superior analytical standard over traditional HPLC/GC methods, which often induce on-column decomposition and yield erroneous purity data.

Part 1: Technical Context & Chemical Stability

The "Aminal" Challenge

The structural core of this compound consists of a furan ring attached to an imidazolidine ring at the C-2 position. This C-2 carbon is bonded to two nitrogen atoms and the furan ring, forming a cyclic aminal.

Mechanism of Instability: Unlike amides or ureas (like DMI), aminals are hemiaminal ethers' nitrogen analogs and are prone to acid-catalyzed hydrolysis.

  • Protonation: Trace acids (e.g., from unneutralized CDCl₃ or HPLC mobile phases) protonate one of the imidazolidine nitrogens.

  • Ring Opening: The ring opens to form a reactive iminium ion.

  • Hydrolysis: Water attacks the iminium, cleaving the molecule into N,N'-dimethylethylenediamine and Furfural .

Implication for Analysis:

  • HPLC: Standard reverse-phase methods using acidic modifiers (TFA, Formic Acid) will degrade the analyte during the run, showing "impurities" that are actually artifacts of the analysis.

  • GC: High injection port temperatures can induce thermal reversion to the aldehyde and diamine.

  • NMR: Is the only non-invasive method, provided the solvent is non-acidic.

Part 2: Methodology Comparison

The following table contrasts the performance of qNMR against standard HPLC for this specific application.

FeatureMethod A: 1H qNMR (Recommended) Method B: HPLC-UV (Alternative)
Principle Direct molar ratio measurement of nuclei.Separation based on polarity/interaction.[1]
Reference Standard Not Required for the analyte. Only a generic internal standard (IS) is needed.Required. High-purity reference material of the specific analyte is mandatory for calibration.
Sample Stability High. Analysis performed in inert, buffered solvents (e.g., Benzene-d6).Low to Moderate. Risk of hydrolysis in aqueous/acidic mobile phases.
Structural Insight High. Simultaneously confirms identity and purity. Detects hydrolysis products (Furfural).Low. Retention time only. Requires MS for ID.
Accuracy < 1.0% uncertainty (with proper relaxation delay).1-3% (highly dependent on detector response factors).

Part 3: Experimental Protocol - Quantitative 1H NMR (qNMR)

Reagents & Solvent Selection
  • Solvent: Benzene-d6 (C₆D₆) is the gold standard for this analysis.

    • Reasoning: It is non-acidic and chemically inert. CDCl₃ is not recommended unless passed through basic alumina immediately before use to remove DCl traces.

  • Internal Standard (IS): 1,4-Dimethoxybenzene (High purity, >99.9% TraceCERT® or equivalent).

    • Reasoning: It provides a clean singlet in the aromatic region (~6.7 ppm) that typically does not overlap with the furan or imidazolidine signals. It is non-volatile and stable.

Sample Preparation Workflow
  • Weighing: Accurately weigh ~10-15 mg of the analyte and ~5-8 mg of the Internal Standard into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL of C₆D₆. Vortex gently until fully dissolved.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters

To ensure quantitative accuracy (99.9% magnetization recovery), specific parameters must be set:

  • Pulse Angle: 90° (calibrated).

  • Relaxation Delay (d1): ≥ 30 seconds (or 5-7 times the longest T1).

  • Spectral Width: -2 to 14 ppm.

  • Scans (ns): 16 or 32 (sufficient for >10mg sample).

  • Temperature: 298 K (25°C).

Spectral Analysis & Signal Assignment

The purity is calculated by comparing the integral of a specific analyte signal against the internal standard signal.

Characteristic Signals (in C₆D₆):

  • Analyte (this compound):

    • δ ~3.8 - 4.2 ppm (1H, s): The C-2 Methine proton. This is the most critical signal for quantification as it is distinct and indicates the intact aminal ring.

    • δ ~2.1 - 2.3 ppm (6H, s): N-Methyl groups.

    • δ ~2.4 - 3.2 ppm (4H, m): Imidazolidine ring methylene protons.

    • δ ~6.0 - 7.5 ppm (3H, m): Furan ring protons.

  • Impurity (Hydrolysis - Furfural):

    • Look for the aldehyde proton at δ ~9.5 ppm . Presence of this peak indicates sample degradation.

Calculation Formula:



  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 1 for C-2 methine, 4 for IS)
    
  • 
    : Molar mass[2]
    
  • 
    : Weight (mg)
    
  • 
    : Purity (as a decimal)
    

Part 4: Visualization & Logic

Diagram 1: Method Selection Decision Tree

This logic flow ensures the researcher selects the correct analytical tool based on chemical stability.

MethodSelection Start Start: Purity Analysis This compound CheckStability Is the compound acid-sensitive? Start->CheckStability Aminal Yes (Aminal Structure) CheckStability->Aminal True HPLC_Path Select HPLC (Requires pH > 7.5) CheckStability->HPLC_Path False (Stable) HPLC_Risk HPLC Risk: Acidic mobile phase causes hydrolysis on column Aminal->HPLC_Risk If HPLC used qNMR_Path Select qNMR (Solvent: C6D6) Aminal->qNMR_Path Recommended Result_Artifact Result: False Low Purity (Decomposition Artifacts) HPLC_Risk->Result_Artifact Result_Accurate Result: Accurate Purity + Structural Confirmation qNMR_Path->Result_Accurate

Caption: Decision logic for selecting qNMR over HPLC for hydrolytically unstable aminals.

Diagram 2: qNMR Experimental Workflow

A step-by-step visualization of the self-validating qNMR protocol.

qNMR_Workflow Prep Sample Prep Solvent: C6D6 IS: 1,4-Dimethoxybenzene Acq Acquisition d1 > 30s Pulse: 90 deg Prep->Acq Process Processing Phase/Baseline Corr. Integration Acq->Process Check Validation Check Is Aldehyde (9.5 ppm) present? Process->Check Calc Calculate Purity Using C-2 Methine Signal Check->Calc No Fail Fail: Sample Hydrolyzed Check->Fail Yes

Caption: qNMR workflow emphasizing the critical validation step for hydrolysis products.

References

  • Almac Group. (n.d.). qNMR – A Modern Alternative to HPLC. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Moloney, G. P., et al. (2010).[3] Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

×

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Reactant of Route 1
1,3-Dimethyl-2-(2-furyl)imidazolidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.